1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester

Übersicht

Beschreibung

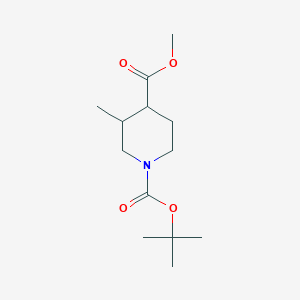

“1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1824505-67-0 . It has a molecular weight of 257.33 and its IUPAC name is 1-(tert-butyl) 4-methyl 3-methylpiperidine-1,4-dicarboxylate . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .

Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . The mixture is stirred at a temperature of about 25 ℃ for 16 hours . After evaporation to dryness, the residue is partitioned between DCM and brine .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-8-14 (12 (16)18-13 (2,3)4)7-6-10 (9)11 (15)17-5/h9-10H,6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Physical and Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a molecular weight of 257.33 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Peptides

1-Boc-3-methylpiperidine-4-carboxylic acid methyl ester is utilized in the synthesis and characterization of peptides. For example, it is used in the synthesis of redox-active amino acids for studying photoinitiated electron or energy transfer in peptide assemblies. This was demonstrated in the synthesis of redox modules suitable for solid-phase assembly of light-harvesting peptides (McCafferty et al., 1995).

Preparation of Scaffolds for Combinatorial Chemistry

The compound has been used in preparing scaffolds for combinatorial chemistry, as seen in the creation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid. This rigid, crown-shaped scaffold was developed for further diversification in chemical synthesis (Penning & Christoffers, 2012).

General Synthesis of Anhydrides and Esters

The compound is also involved in a general method for synthesizing anhydrides and esters. This involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid, leading to esters in excellent yields (Bartoli et al., 2007).

Intermediate in Synthesis of Non-proteinogenic Amino Acids

It serves as an intermediate in the synthesis of non-proteinogenic amino acids, such as the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). This is vital for understanding and creating new peptide structures (Temperini et al., 2020).

Ring-Opening Reactions in Organic Synthesis

Furthermore, it is used in ring-opening reactions of aziridine-2-carboxylic esters, which is a critical step in the synthesis of functionalized phenylalanine derivatives. This showcases its role in creating diverse organic compounds (Legters et al., 2010).

Creation of Spatially Constrained Ligands for Transition Metals

The compound is instrumental in creating spatially constrained ligands for transition metals, as seen in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid. This has implications in the development of new materials and molecular devices (Mazaleyrat et al., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWFFHKIMXTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)